1-(2-bromobenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 3-fluorophenyl group at position 3 and a piperazine moiety at position 5. The piperazine is further functionalized with a 2-bromobenzoyl group, distinguishing it from other derivatives. Triazolopyrimidines are known for their diverse pharmacological activities, including modulation of adenosine receptors and anticancer properties .
Properties
IUPAC Name |
(2-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN7O/c22-17-7-2-1-6-16(17)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-5-3-4-14(23)12-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVCHYWZXNTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-bromobenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound characterized by a complex structure that includes a piperazine core and various heterocyclic moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C21H17BrFN7O
- Molecular Weight : 482.3 g/mol
- CAS Number : 920387-64-0
The compound's structure is defined by the presence of a bromobenzoyl group and a triazolopyrimidine moiety, which are known to contribute to biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that this compound exhibits promising biological activities, particularly in the following areas:
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives with triazole and pyrimidine rings have shown efficacy against various viral strains. In vitro testing has demonstrated that related compounds can inhibit viral replication in cell cultures.
| Compound | Viral Strain | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Compound A | HSV-1 | 6.0 | 17 |
| Compound B | CV-B4 | 4.5 | 17 |
These findings suggest that this compound may possess similar antiviral properties that warrant further investigation .
2. Anticancer Activity
The compound's structural components align with those found in other anticancer agents. A study evaluating novel pyrazolo[1,2,4]triazolopyrimidine derivatives indicated significant cytotoxicity against cervical and breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | Compound Concentration (μM) | % Inhibition |
|---|---|---|
| HeLa (Cervical) | 10 | 75% |
| MCF-7 (Breast) | 10 | 65% |
These results highlight the potential of this compound in cancer therapeutics .
3. Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to disease states, such as acetylcholinesterase and urease.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Viral Proteins : The triazole ring may interact with viral proteins, inhibiting their function.
- Induction of Apoptosis : The presence of the piperazine moiety is associated with pro-apoptotic effects in cancer cells.
- Enzyme Binding : The compound may bind to active sites on enzymes, preventing substrate interaction.
Case Studies
Several case studies have explored the synthesis and biological evaluation of derivatives related to this compound. For instance:
- Study on Antiviral Properties : A comparative analysis showed that similar compounds inhibited HSV replication effectively at concentrations lower than those required for cytotoxic effects .
- Anticancer Evaluation : In vitro studies demonstrated that modifications to the piperazine structure enhanced cytotoxicity against specific cancer cell lines .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The compound's structure includes a piperazine ring linked to a triazolo-pyrimidine moiety and a bromobenzoyl group, which contributes to its biological activity.
Key Synthetic Route:
- The synthesis often begins with the formation of the piperazine derivative followed by the introduction of the triazolo-pyrimidine unit through cyclization reactions.
- Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities. For instance, compounds similar to 1-(2-bromobenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine have shown promise in inhibiting cell proliferation in various cancer cell lines.
Case Study:
A study demonstrated that a related piperazine derivative exhibited cytotoxic effects against human cancer cell lines, suggesting that modifications in the piperazine structure can enhance biological activity .
Inhibition of Sirtuins
Sirtuins are a family of proteins involved in cellular regulation and have been implicated in aging and cancer. Research has shown that modifications to similar compounds can lead to effective sirtuin inhibitors. The introduction of specific substituents can enhance their inhibitory potency against these enzymes .
Neuropharmacology
The piperazine scaffold is known for its neuropharmacological properties. Compounds containing this moiety have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter systems.
Antimicrobial Activity
Preliminary studies indicate that certain derivatives may possess antimicrobial properties. Investigations into their efficacy against various bacterial strains could pave the way for new antibiotic agents.
Comparison with Similar Compounds
Key Differences and Implications
Halogen Substituents: The 2-bromobenzoyl group in the target compound increases molecular weight and lipophilicity compared to the 2-fluorobenzoyl analog . This may enhance membrane permeability but reduce aqueous solubility. Bromine’s electron-withdrawing effects could influence binding to targets like adenosine receptors, as seen in related triazolopyrimidines .
Piperazine Functionalization: Acylation with bromobenzoyl (target) vs. fluorobenzoyl or ethanone (analogs) alters steric and electronic profiles. For example, ethanone-linked derivatives () show reduced metabolic stability due to esterase susceptibility .
Pharmacological Activity: Compounds like RG7774 () and the allosteric modulator in demonstrate adenosine receptor modulation, suggesting the target compound may share this mechanism .
Q & A
Q. What are the optimized synthetic routes for preparing 1-(2-bromobenzoyl)-4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2), with azidobenzene derivatives (1.2 equiv.) added at ambient temperature .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) is critical for isolating intermediates and final products .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Monitoring | Yield/Purity |
|---|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2), RT | TLC (hexane:EtOAc 1:2) | 72-85% after column chromatography |
| Piperazine Coupling | K₂CO₃, DMF, propargyl bromide, RT | TLC (hexane:EtOAc 2:1) | >90% purity |
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, fluorophenyl groups in similar triazolopyrimidines show distinct ¹⁹F NMR shifts at δ -110 to -115 ppm .
- HPLC-MS : Ensure purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile:water gradient) and confirm molecular weight using HRMS (e.g., [M+H]⁺ ion accuracy within 2 ppm) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., FAAH modulation in ) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (10 nM–100 µM).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 h exposure .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for triazolopyrimidine-piperazine derivatives?
Methodological Answer:
- Variable Substituents : Systematically modify the bromobenzoyl group (e.g., replace Br with Cl, CF₃) and fluorophenyl ring (e.g., para/meta substituents).
- Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (aromatic rings) .
Q. How to resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Assay Validation : Compare results from enzymatic (cell-free) vs. cellular assays. For instance, low cellular activity despite high enzyme inhibition may indicate poor membrane permeability.
- Physicochemical Profiling : Measure logP (e.g., >3.5 suggests permeability issues) and plasma protein binding (SPR or equilibrium dialysis) .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
Q. How to perform molecular docking studies targeting kinase domains?
Methodological Answer:
- Protein Preparation : Use PDB structures (e.g., 4R3Q for Aurora kinase) with removed water molecules and added hydrogens.
- Docking Parameters : Employ Glide XP mode, focusing on hinge region interactions (e.g., triazole N with Lys72). Validate with MD simulations (100 ns) to assess binding pose stability .
Q. How to address low reproducibility in synthetic yields?
Methodological Answer:
- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize stoichiometry (e.g., excess propargyl bromide to drive piperazine coupling).
- Purification Troubleshooting : If column chromatography fails, switch to preparative HPLC (C18, 0.1% TFA modifier) for polar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
